molecular formula C5H4Cl2N2 B1589338 4,5-Dichloropyridin-3-amine CAS No. 89284-39-9

4,5-Dichloropyridin-3-amine

Cat. No. B1589338
CAS RN: 89284-39-9
M. Wt: 163 g/mol
InChI Key: AYLFZJLTKYILPZ-UHFFFAOYSA-N
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Description

“4,5-Dichloropyridin-3-amine” is a chemical compound with the molecular formula C5H4Cl2N2 . It has an average mass of 163.005 Da and a monoisotopic mass of 161.975159 Da . It is also known as “4-Amino-3,5-dichloropyridine” and is a metabolite of the selective phosphodiesterase 4 (PDE4) inhibitor, Roflumilast .


Molecular Structure Analysis

The InChI code for “4,5-Dichloropyridin-3-amine” is 1S/C5H4Cl2N2/c6-3-1-9-2-4(8)5(3)7/h1-2H,8H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“4,5-Dichloropyridin-3-amine” has a molecular weight of 163.01 . It’s a solid at room temperature and should be stored in a dark place, under an inert atmosphere, at 2-8°C .

Scientific Research Applications

Catalysis and Selective Amination

4,5-Dichloropyridin-3-amine is utilized in catalytic processes, particularly in selective amination reactions. Ji, Li, and Bunnelle (2003) demonstrated its role in the selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex, achieving high yields and excellent chemoselectivity (Ji, Li, & Bunnelle, 2003). This process underscores the compound's utility in synthesizing aminated pyridines, which are valuable in pharmaceuticals and agrochemicals.

Fluorescence and Optical Properties

The synthesis of 1,4-dihydropyridines (DHPs) from amine hydrochloride salts, including derivatives of 4,5-Dichloropyridin-3-amine, highlights its role in producing compounds with tunable fluorescence properties. Sueki et al. (2014) reported that the synthesized DHPs exhibit varied fluorescence wavelengths, which can be adjusted by modifying the substituents, pointing to applications in materials science and sensor technology (Sueki et al., 2014).

Macrocyclic and Coordination Chemistry

Averin and colleagues (2005) described the use of 4,5-Dichloropyridin-3-amine in the palladium-catalyzed amination of dihalopyridines to produce new families of pyridine-containing macrocycles. These macrocycles, with an 'exo'-oriented pyridine nitrogen atom, have potential applications in supramolecular chemistry and as ligands in coordination complexes (Averin et al., 2005).

Novel Energetic Materials

In the realm of energetic materials, Zhou, Ma, Liu, and Yao (2017) explored the synthesis of 4-amino-2,6-bis(5-amino-1H-tetrazol)-3,5-dinitropyridine (ABDP) using 4,5-Dichloropyridin-3-amine. ABDP demonstrates high thermal stability and potential as an energetic material with considerable detonation velocity and pressure, indicating its importance in defense-related applications (Zhou, Ma, Liu, & Yao, 2017).

Synthesis Optimization

Sheng-song Li (2010) focused on optimizing the synthesis of related compounds, underscoring the efficiency improvements in processes involving 4,5-Dichloropyridin-3-amine. This research highlights the continuous efforts in the chemical industry to refine synthesis routes for better yields and lower costs (Li Sheng-song, 2010).

Safety And Hazards

“4,5-Dichloropyridin-3-amine” is classified under the GHS07 hazard class . It may cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . Appropriate personal protective equipment should be used when handling this compound .

properties

IUPAC Name

4,5-dichloropyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2/c6-3-1-9-2-4(8)5(3)7/h1-2H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLFZJLTKYILPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20474406
Record name 4,5-dichloropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichloropyridin-3-amine

CAS RN

89284-39-9
Record name 4,5-Dichloro-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89284-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-dichloropyridin-3-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dichloropyridin-3-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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